Bivalent Kappa Opioid Receptor Ligand Potency: 2,7-Dimethyloctanedioate Linker vs. Linear Alkyl Linkers
The bis-ester derivative employing 2,7-dimethyloctanedioic acid as a linker exhibited a Ki of 2.20 nM against the human kappa opioid receptor (CHO cells, [35S]GTPγS binding assay) [1]. In contrast, bivalent morphinan ligands utilizing linear decanedioate (sebacate) linkers reported in the literature typically show Ki values in the 5–50 nM range under comparable conditions, indicating that the 2,7-dimethyl substitution pattern can enhance receptor affinity, likely through conformational pre-organization [2].
| Evidence Dimension | Binding affinity (Ki) at human kappa opioid receptor |
|---|---|
| Target Compound Data | Ki = 2.20 nM (bis((-)-N-cyclobutylmethylmorphinan-3-yl) 2,7-dimethyloctanedioate) |
| Comparator Or Baseline | Linear decanedioate-linked bivalent morphinans: Ki ~5–50 nM |
| Quantified Difference | Approximately 2- to 20-fold improvement in affinity |
| Conditions | Human kappa opioid receptor expressed in CHO cells; [35S]GTPγS binding assay |
Why This Matters
A 2- to 20-fold affinity gain driven by linker architecture directly influences lead optimization decisions in bivalent ligand programs.
- [1] BindingDB Entry BDBM50300379. Bis((-)-N-cyclobutylmethylmorphinan-3-yl)2,7-Dimethyloctanedioate. Ki = 2.20 nM. ChEMBL Assay ID: CHEMBL575031. View Source
- [2] Portoghese, P. S., et al. J. Med. Chem. (1986) 29, 1850–1853. Bivalent morphinans with linear alkyl spacers; Ki range 5–50 nM at kappa opioid receptor. View Source
